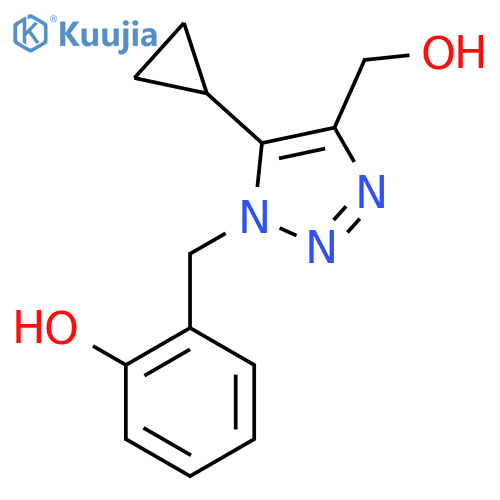Cas no 2171877-08-8 (2-{5-cyclopropyl-4-(hydroxymethyl)-1H-1,2,3-triazol-1-ylmethyl}phenol)

2171877-08-8 structure
商品名:2-{5-cyclopropyl-4-(hydroxymethyl)-1H-1,2,3-triazol-1-ylmethyl}phenol
2-{5-cyclopropyl-4-(hydroxymethyl)-1H-1,2,3-triazol-1-ylmethyl}phenol 化学的及び物理的性質
名前と識別子
-
- 2-{5-cyclopropyl-4-(hydroxymethyl)-1H-1,2,3-triazol-1-ylmethyl}phenol
- EN300-1610236
- 2-{[5-cyclopropyl-4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}phenol
- 2171877-08-8
-
- インチ: 1S/C13H15N3O2/c17-8-11-13(9-5-6-9)16(15-14-11)7-10-3-1-2-4-12(10)18/h1-4,9,17-18H,5-8H2
- InChIKey: MAIZHWMRXJQLBL-UHFFFAOYSA-N
- ほほえんだ: OCC1=C(C2CC2)N(CC2C=CC=CC=2O)N=N1
計算された属性
- せいみつぶんしりょう: 245.116426730g/mol
- どういたいしつりょう: 245.116426730g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 285
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 71.2Ų
2-{5-cyclopropyl-4-(hydroxymethyl)-1H-1,2,3-triazol-1-ylmethyl}phenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1610236-0.5g |
2-{[5-cyclopropyl-4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}phenol |
2171877-08-8 | 0.5g |
$1563.0 | 2023-06-04 | ||
| Enamine | EN300-1610236-2.5g |
2-{[5-cyclopropyl-4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}phenol |
2171877-08-8 | 2.5g |
$3191.0 | 2023-06-04 | ||
| Enamine | EN300-1610236-0.05g |
2-{[5-cyclopropyl-4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}phenol |
2171877-08-8 | 0.05g |
$1368.0 | 2023-06-04 | ||
| Enamine | EN300-1610236-1.0g |
2-{[5-cyclopropyl-4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}phenol |
2171877-08-8 | 1g |
$1629.0 | 2023-06-04 | ||
| Enamine | EN300-1610236-5.0g |
2-{[5-cyclopropyl-4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}phenol |
2171877-08-8 | 5g |
$4722.0 | 2023-06-04 | ||
| Enamine | EN300-1610236-2500mg |
2-{[5-cyclopropyl-4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}phenol |
2171877-08-8 | 2500mg |
$3191.0 | 2023-09-23 | ||
| Enamine | EN300-1610236-5000mg |
2-{[5-cyclopropyl-4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}phenol |
2171877-08-8 | 5000mg |
$4722.0 | 2023-09-23 | ||
| Enamine | EN300-1610236-50mg |
2-{[5-cyclopropyl-4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}phenol |
2171877-08-8 | 50mg |
$1368.0 | 2023-09-23 | ||
| Enamine | EN300-1610236-0.1g |
2-{[5-cyclopropyl-4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}phenol |
2171877-08-8 | 0.1g |
$1433.0 | 2023-06-04 | ||
| Enamine | EN300-1610236-250mg |
2-{[5-cyclopropyl-4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}phenol |
2171877-08-8 | 250mg |
$1498.0 | 2023-09-23 |
2-{5-cyclopropyl-4-(hydroxymethyl)-1H-1,2,3-triazol-1-ylmethyl}phenol 関連文献
-
Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140
-
Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018
-
Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586
-
Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516
2171877-08-8 (2-{5-cyclopropyl-4-(hydroxymethyl)-1H-1,2,3-triazol-1-ylmethyl}phenol) 関連製品
- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)
- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)
- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)
- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)
- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)
- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)
- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)
- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)
- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)
- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
